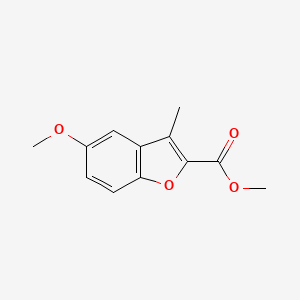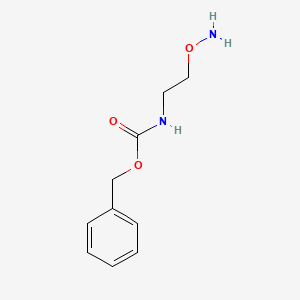
Benzyl (2-(aminooxy)ethyl)carbamate
Overview
Description
Benzyl (2-(aminooxy)ethyl)carbamate is a chemical compound with the molecular formula C10H14N2O3. . The compound is known for its unique structure, which includes an aminooxy group and a benzyl carbamate moiety.
Biochemical Analysis
Biochemical Properties
Benzyl (2-(aminooxy)ethyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis and modification of peptides. It acts as a protecting group for amines, which is essential in peptide synthesis . The compound interacts with enzymes such as proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. Additionally, this compound can interact with proteins and other biomolecules through its carbamate and aminooxy groups, facilitating various biochemical modifications .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . Its impact on cellular metabolism includes changes in the activity of metabolic enzymes and the flux of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by forming covalent bonds with their active sites . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, this compound can influence the levels of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the regulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (2-(aminooxy)ethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 2-(aminooxy)ethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-(aminooxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Substituted carbamates or ethers.
Scientific Research Applications
Benzyl (2-(aminooxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aminooxy groups.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of benzyl (2-(aminooxy)ethyl)carbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in peptide synthesis. The compound can be deprotected under acidic or basic conditions, allowing for the selective removal of the carbamate group without affecting other functional groups .
Molecular Targets and Pathways: The aminooxy group in this compound can interact with various biological targets, including enzymes and receptors. The compound can inhibit enzyme activity by forming stable carbamate linkages with active site residues .
Comparison with Similar Compounds
Benzyl (2-(2-aminoethoxy)ethyl)carbamate: Similar structure but with an additional ethoxy group.
Benzyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Contains two ethoxy groups, making it more hydrophilic.
Uniqueness: Benzyl (2-(aminooxy)ethyl)carbamate is unique due to its aminooxy group, which provides distinct reactivity compared to other carbamate derivatives. This reactivity makes it particularly useful in synthetic chemistry and biological studies.
Properties
IUPAC Name |
benzyl N-(2-aminooxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-15-7-6-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBXPJHTCSWUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553803 | |
| Record name | Benzyl [2-(aminooxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226569-28-4 | |
| Record name | Benzyl [2-(aminooxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)


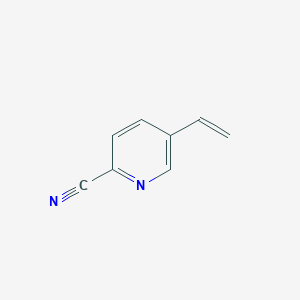
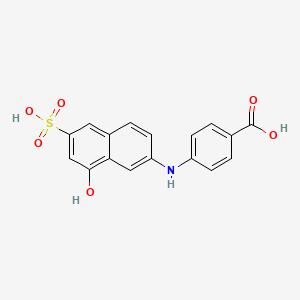
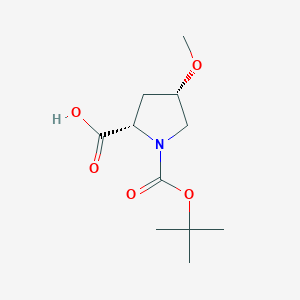
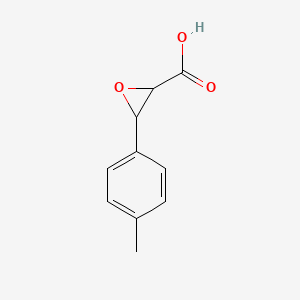
![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)
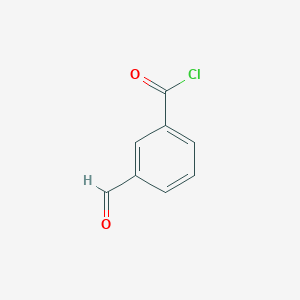
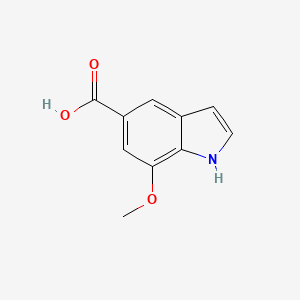
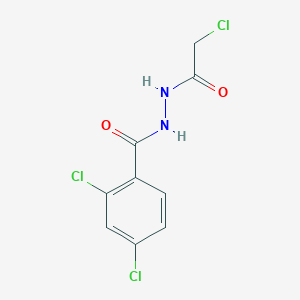
![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)
![1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone](/img/structure/B1316764.png)
